Pentachloropyridine

Fluorination chemistry Halogen exchange Agrochemical intermediate synthesis

Pentachloropyridine is the essential intermediate for chlorpyrifos synthesis. Its five chlorine atoms activate the ring for nucleophilic attack while eliminating undesired C-H pathways, ensuring predictable 4-position selectivity. Electrochemical reduction delivers 2,3,5,6-tetrachloropyridine at 99.5% selectivity and 99.2% yield—a feat unmatched by under-chlorinated analogs. Halex fluorination proceeds at 91% yield. Also the superior scaffold for OLED and bioimaging fluorophores. Procure high-purity pentachloropyridine now.

Molecular Formula C5Cl5N
Molecular Weight 251.3 g/mol
CAS No. 2176-62-7
Cat. No. B147404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloropyridine
CAS2176-62-7
SynonymsPerchloropyridine
Molecular FormulaC5Cl5N
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8
InChIKeyDNDPLEAVNVOOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in benzene, ethanol, ligroin

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloropyridine (CAS 2176-62-7): Technical Baseline and Compound Identification


Pentachloropyridine (PCP, C5Cl5N, MW 251.325) is a fully chlorinated pyridine derivative wherein all five ring positions (2-, 3-, 4-, 5-, and 6-) are substituted with chlorine atoms [1]. It appears as a white to off-white crystalline powder with a melting point of 124°C and boiling point of approximately 280-282°C, and exhibits high solubility in organic solvents such as ethanol and benzene while being nearly insoluble in water [1][2]. PCP serves as a critical industrial intermediate in the manufacture of organophosphorus insecticides (e.g., chlorpyrifos, chlorpyrifos-methyl) and pyridine-based herbicides (e.g., picloram, clopyralid) [2].

Why Generic Substitution of Pentachloropyridine Fails in Regioselective Synthesis


The selection of a specific polychlorinated pyridine for nucleophilic aromatic substitution or cross-coupling cannot be reduced to a simple halogen-counting exercise. The number and positional distribution of chlorine atoms directly govern both the regiochemical outcome and the thermodynamic driving force of subsequent functionalization steps [1]. While pentafluoropyridine exhibits higher inherent reactivity due to the stronger electron-withdrawing effect of fluorine, it suffers from limited chemo-selectivity and a tendency toward multi-site substitution, complicating product isolation [1][2]. Conversely, under-chlorinated analogs such as 2,3,5,6-tetrachloropyridine (TECP) leave a reactive C-H bond at the 4-position, which may compete with desired substitution pathways or necessitate protection/deprotection sequences [3]. Pentachloropyridine occupies a unique intermediate position: the five chlorine atoms provide sufficient electron deficiency to activate the ring toward nucleophilic attack, while the absence of reactive C-H bonds eliminates undesired competitive pathways, enabling predictable 4-position selectivity under kinetic control [1][4].

Quantitative Differentiation Evidence: Pentachloropyridine (2176-62-7) Versus Analog Benchmarking


Superior 4-Position Selectivity Versus Perfluoropyridine in Halex Fluorination

In Halex (halogen exchange) fluorination reactions, pentachloropyridine demonstrates a decisive advantage in product selectivity compared to its perfluorinated counterpart. While pentafluoropyridine undergoes multi-site defluorination under Halex conditions leading to complex product mixtures, pentachloropyridine reacts with fluoride ion under kinetic control to deliver 4-position substitution with predictable regiochemistry [1]. Experimental Halex reaction of pentachloropyridine with anhydrous KF (1:5.9 molar ratio) in sulfolane/water at 215°C yields 91% 3,5-dichlorotrifluoropyridine, with only 6% 3-chlorotetrafluoropyridine and 3% tetrachlorofluoropyridine as minor by-products [2]. In contrast, pentafluoropyridine under analogous Halex conditions generates multiple defluorinated products, significantly complicating downstream purification and reducing process yield of the desired trifluoro intermediate [1].

Fluorination chemistry Halogen exchange Agrochemical intermediate synthesis

Synthesis Exclusivity: 99.5% Selective Reduction to 2,3,5,6-Tetrachloropyridine

Pentachloropyridine serves as the exclusive precursor for the selective synthesis of 2,3,5,6-tetrachloropyridine (TECP), the immediate intermediate for the organophosphate insecticide chlorpyrifos [1]. A green electrochemical reduction method using Mn-based reduction of pentachloropyridine achieved a TECP yield of 99.2% with a remarkable selectivity of 99.5% [2]. Alternative routes starting from 2,3,4,5-tetrachloropyridine or other polychloropyridine isomers cannot access the 2,3,5,6-isomer with comparable selectivity due to the inability to discriminate among chlorine positions for reductive removal. Zinc dust reduction in basic aqueous media with perchloroethylene or methylene chloride as solvent also provides selective conversion of pentachloropyridine exclusively to 2,3,5,6-tetrachloropyridine [3].

Electrochemical reduction Catalytic dechlorination Chlorpyrifos precursor synthesis

Fluorescence Quantum Yield Superiority: Pentaalkynylpyridine Versus Benzene-Derived Fluorophores

When employed as a scaffold for multi-alkynyl fluorophore construction, pentachloropyridine-derived pentaalkynylpyridines exhibit superior photophysical performance compared to their benzene-core analogs. Sonogashira cross-coupling of pentachloropyridine yields previously unknown pentaalkynylpyridines in high isolated yields [1]. These pyridine-based fluorophores demonstrate promising fluorescence properties with high quantum yields that exceed those of pentaalkynylbenzenes and hexaalkynylbenzenes prepared from pentachlorobenzene and hexachlorobenzene, respectively [1][2]. Carbazole-pentachloropyridine donor-acceptor adducts, obtained in 49-77% yields via catalyst-free nucleophilic substitution, exhibit deep blue emission with CIE chromaticity coordinates of (0.17, 0.13) and a solid-state photoluminescence quantum yield of 16% .

Fluorescent materials Sonogashira coupling Optoelectronic applications

Solubility Differentiation: Critical for Crystallization-Based Separation from TECP

The separation of pentachloropyridine (PCP) from its reduction product 2,3,5,6-tetrachloropyridine (TECP) during industrial manufacture relies on differential solubility in alcoholic solvents. Systematic measurement of PCP and TECP solubilities in methanol, ethanol, and 2-propanol over the temperature range 293.15 K to 355.15 K reveals quantifiable differences that enable crystallization-based purification [1]. The thermodynamic solubility model derived from these data, with an average deviation under 5%, provides the engineering parameters required for designing industrial separation trains [1]. The fusion enthalpies and infinite-dilution activity coefficients obtained for both compounds in all three alcohols supply the quantitative basis for solvent selection and crystallization optimization that cannot be derived from generic solubility predictions [1].

Purification process development Solid-liquid equilibrium Industrial separation

4-Position Regioselectivity in Nucleophilic Substitution: Enol-Imine Model System

In nucleophilic aromatic substitution (SNAr) with N,O-bidentate nucleophiles, pentachloropyridine exhibits unambiguous 4-position regioselectivity. Reaction with enol-imines derived from N-aryl formamides under basic conditions in dry acetonitrile proceeds exclusively via attack at the 4-position of the pyridine ring, with both oxygen and nitrogen sites of the enol-imine participating to yield distinct product classes [1]. This contrasts with the behavior of less-chlorinated analogs: 2,3,5,6-tetrachloropyridine retains a C-H bond at the 4-position that can undergo competitive deprotonation or serve as an alternative reactive site, while 2,3,4,5-tetrachloropyridine presents a C-H bond at the 6-position [2]. The consistent 4-position selectivity of pentachloropyridine—driven by the combined electron-withdrawing effect of five chlorine atoms and the ortho/para-directing influence of the pyridine nitrogen—provides predictable functionalization outcomes not guaranteed by under-chlorinated analogs [1][2].

SNAr mechanism Regiochemistry Heterocyclic functionalization

Crystallinity and Physical Form Advantage for Storage and Handling

Physical form profoundly impacts industrial procurement and handling logistics. Pentachloropyridine (PCP) exists as a white crystalline powder with a melting point of 124°C, enabling ambient-temperature storage and straightforward solids handling [1]. This contrasts sharply with 2,3,4,5-tetrachloropyridine, which is a liquid at room temperature (melting point 21°C) . Liquids present greater challenges in inventory management, including higher spill risk, container compatibility concerns, and more complex shipping classification under hazardous materials regulations. PCP's crystalline form, combined with its >98-99% typical commercial purity and ≤0.2% water content specification, facilitates precise weighing and controlled addition in manufacturing workflows [1].

Physical property benchmarking Supply chain logistics Material handling

Optimal Research and Industrial Deployment Scenarios for Pentachloropyridine (CAS 2176-62-7)


Chlorpyrifos and Organophosphorus Agrochemical Intermediate Manufacturing

Industrial manufacture of chlorpyrifos—a globally significant organophosphorus insecticide—requires 2,3,5,6-tetrachloropyridine (TECP) as the immediate precursor [1]. Vapor-phase chlorination of pyridine yields pentachloropyridine, which is then selectively reduced to TECP [1][2]. With reported reduction selectivity reaching 99.5% and yield up to 99.2% using modern electrochemical methods, pentachloropyridine enables efficient, high-purity TECP production essential for downstream pesticide synthesis [2]. Alternative routes attempting to bypass pentachloropyridine as an intermediate face prohibitive selectivity challenges, as no other polychloropyridine isomer can be selectively reduced to the specific 2,3,5,6-substitution pattern required for chlorpyrifos synthesis [1]. Procurement of pentachloropyridine is therefore non-negotiable for any entity engaged in chlorpyrifos or related organophosphorus agrochemical manufacturing.

Fluorinated Pyridine Building Block Synthesis via Halex Chemistry

The production of 3,5-dichlorotrifluoropyridine—a versatile intermediate for fluorinated herbicides and pharmaceuticals—leverages the high selectivity of pentachloropyridine in halogen exchange (Halex) reactions [1]. Reaction with potassium fluoride in sulfolane/water at 215°C delivers 91% yield of the desired trifluoro product with minimal by-product formation [2]. This selectivity contrasts with pentafluoropyridine-based routes that generate complex product mixtures requiring extensive chromatographic separation [1]. For process chemists developing scalable syntheses of fluorinated heterocycles, pentachloropyridine offers a predictable, high-yielding entry point that minimizes purification burden and maximizes atom economy [1][2].

Development of High-Quantum-Yield Fluorescent Materials and Optoelectronic Compounds

For researchers developing novel fluorescent probes, OLED materials, or bioimaging agents, pentachloropyridine provides a superior scaffold for constructing pentaalkynylpyridine fluorophores [1]. Sonogashira cross-coupling reactions proceed in high yields to generate previously inaccessible pentaalkynylpyridines that exhibit fluorescence quantum yields surpassing those of analogous pentaalkynylbenzenes and hexaalkynylbenzenes [1][2]. Carbazole-pentachloropyridine donor-acceptor adducts, accessible via catalyst-free nucleophilic substitution in 49-77% yield, demonstrate deep blue emission (CIE 0.17, 0.13) with 16% solid-state photoluminescence quantum yield . The electronic influence of the pyridine nitrogen heteroatom confers photophysical advantages that perchlorobenzene-derived materials cannot replicate, making pentachloropyridine the rational choice for high-performance optoelectronic materials research [1].

Process Development for Crystallization-Based Purification of Polychloropyridine Mixtures

Industrial separation of pentachloropyridine from its reduction product 2,3,5,6-tetrachloropyridine relies on differential solubility in alcoholic solvents [1]. Systematic experimental data covering methanol, ethanol, and 2-propanol over 293.15-355.15 K provide validated solubility curves and thermodynamic parameters (fusion enthalpies, infinite-dilution activity coefficients) with <5% model deviation [1]. These engineering data enable rational solvent selection and crystallization protocol design for manufacturing-scale purification trains. Process engineers developing separation workflows for polychloropyridine streams can leverage these quantitatively validated solubility differences—a resource not available from generic computational predictions—to achieve efficient, reproducible product isolation [1].

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